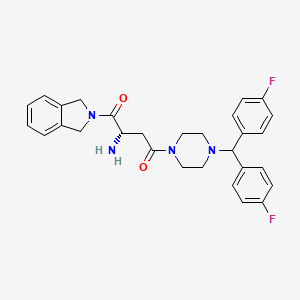
1G244
Descripción general
Descripción
1G244 is a novel potent and selective DPP8/9 inhibitor.
Actividad Biológica
1G244 is a selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), which are enzymes involved in various biological processes, including immune regulation and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article synthesizes the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and experimental data.
This compound functions primarily by inhibiting DPP8 and DPP9, leading to significant biological effects. The inhibition of these enzymes has been linked to:
- Induction of Apoptosis : High concentrations of this compound activate caspase-3-mediated apoptosis in multiple myeloma cells. This process is dependent on the inhibition of DPP8, suggesting a specific pathway through which this compound exerts its cytotoxic effects .
- Impairment of Adipogenesis : In preadipocyte models (3T3-L1), this compound effectively blocks adipocyte differentiation by inhibiting DPP8/9 activity, which is crucial for the expression of PPARγ2, a key regulator in adipogenesis .
In Vitro Studies
In vitro studies have demonstrated that this compound induces cell death across various cancer cell lines:
- Multiple Myeloma Cell Lines : A dose-dependent decrease in viable cell numbers was observed with this compound treatment. At concentrations around 50 µM, it resulted in a non-viable status in 91–97% of CD138-positive myeloma cells isolated from patients .
- Other Cancer Cell Lines : Similar cytotoxic effects were noted in T-cell lymphoma cell lines, indicating a broader spectrum of activity against hematological malignancies .
In Vivo Studies
In vivo experiments using murine models have further validated the anti-cancer efficacy of this compound:
- Xenograft Models : Administration of this compound at a dose of 30 mg/kg once weekly significantly suppressed tumor growth in mice inoculated with MM.1S myeloma cells. Notably, this treatment did not lead to severe side effects typically associated with continuous dosing regimens .
Case Studies
Several case studies have illustrated the potential clinical applications of this compound:
- Patient-Derived Samples : In studies involving samples from multiple myeloma patients, treatment with 50 µM this compound led to significant cell death. Importantly, one patient with a deletion on chromosome 17p showed resistance to conventional therapies but was effectively targeted by this compound, indicating its potential as a novel therapeutic agent .
- Combination Therapy : Research has explored the combination of this compound with bortezomib, a standard treatment for multiple myeloma. The combination therapy showed enhanced cytotoxicity compared to bortezomib alone, suggesting that DPP8/9 inhibition may sensitize myeloma cells to existing treatments .
Summary of Key Findings
| Study Type | Findings |
|---|---|
| In Vitro (Cell Lines) | Induces apoptosis in multiple myeloma and T-cell lymphoma cells; effective at low micromolar concentrations. |
| In Vivo (Animal Models) | Suppresses tumor growth in xenograft models without severe side effects at weekly dosing. |
| Patient Samples | Induces significant cell death in CD138-positive myeloma cells; effective against resistant cases. |
| Combination Therapy | Enhances efficacy when combined with bortezomib; suggests synergistic effects against myeloma. |
Propiedades
IUPAC Name |
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQFLSGMMYCGS-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















